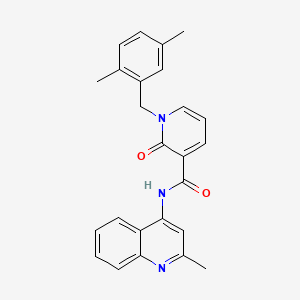

1-(2,5-dimethylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(2,5-dimethylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine-3-carboxamide core. This core is substituted at the N1 position with a 2,5-dimethylbenzyl group and at the C3-carboxamide position with a 2-methylquinolin-4-yl moiety.

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-16-10-11-17(2)19(13-16)15-28-12-6-8-21(25(28)30)24(29)27-23-14-18(3)26-22-9-5-4-7-20(22)23/h4-14H,15H2,1-3H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJFWGKYZLGGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=NC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,5-dimethylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a novel class of chemical entities with potential therapeutic applications. The structure combines elements of dihydropyridine and quinoline, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core substituted with a dimethylbenzyl group and a quinoline moiety. Its molecular formula is C₁₈H₁₈N₂O₂, with a molecular weight of 290.35 g/mol. The presence of the carboxamide functional group is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Antimicrobial Activity : Many derivatives of quinolines and dihydropyridines have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects against cancer cell lines.

- Neuroprotective Effects : Compounds containing quinoline moieties are often studied for their neuroprotective potential in models of neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds using the agar streak dilution method against several pathogenic microorganisms. The results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups. For instance, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | S. aureus | 8 µg/mL |

| B | E. coli | 16 µg/mL |

| C | Candida albicans | 4 µg/mL |

Anticancer Activity

In vitro studies have shown that related dihydropyridine derivatives exhibit cytotoxicity towards various cancer cell lines. For example, a derivative structurally similar to our compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing IC₅₀ values in the low micromolar range .

Case Study: Cytotoxicity Assay

A specific study investigated the cytotoxic effects of a related compound on HeLa cells. The compound was administered at various concentrations (0.1 µM to 10 µM), revealing significant cell death at concentrations above 1 µM.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0.1 | 95 |

| 1 | 70 |

| 10 | 30 |

The mechanisms underlying the biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell proliferation.

- Receptor Modulation : The quinoline moiety may facilitate interaction with neurotransmitter receptors, contributing to neuroprotective effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, including dihydropyridines, quinolines, and sulfonamide derivatives. Below is a comparative analysis based on core structures, substituents, and reported activities from the evidence:

Key Structural and Pharmacological Differences

Core Heterocycle Variations: The target compound’s 2-oxo-1,2-dihydropyridine core differs from the 4-oxo-1,4-dihydroquinoline/naphthyridine in . The latter’s extended aromatic system may enhance DNA intercalation (common in quinolone antibiotics), whereas the dihydropyridine core could favor kinase or protease inhibition.

Substituent Effects: The 2-methylquinolin-4-yl group in the target compound introduces a planar aromatic system, which may facilitate stacking with nucleic acids or hydrophobic pockets in enzymes. This contrasts with the adamantyl group in Compound 67 , which enhances lipophilicity and blood-brain barrier penetration. The 2,5-dimethylbenzyl substituent likely increases lipophilicity compared to the sulfonamide in ’s antimicrobial agents , which typically improve solubility and hydrogen-bonding capacity.

Functional Implications :

- Nitro groups in Compound 6d may confer oxidative stress-mediated cytotoxicity, a feature absent in the target compound.

- The absence of a sulfonamide moiety in the target compound suggests a different mechanism of action compared to ’s antimicrobial derivatives , which often target bacterial dihydropteroate synthase.

Hypothetical Activity Profiles

- Antiviral Potential: The quinoline moiety is prevalent in antiviral agents (e.g., chloroquine derivatives), suggesting possible RNA-binding or protease inhibition activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.